molecular formula C22H23FN2O2S B11361032 2-(2-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

2-(2-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Cat. No.: B11361032
M. Wt: 398.5 g/mol
InChI Key: SRGISRWJJMRRBI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a complex organic compound that features a combination of fluorophenoxy, thiazolyl, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

  • Step 1: Preparation of 2-(2-fluorophenoxy)butanoic acid

    • React 2-fluorophenol with butanoic acid in the presence of a catalyst.
    • Conditions: Mild temperature, inert atmosphere.
  • Step 2: Formation of thiazole intermediate

    • React 4-methylphenyl isothiocyanate with ethylamine to form the thiazole ring.
    • Conditions: Moderate temperature, solvent such as ethanol.
  • Step 3: Coupling reaction

    • Use Suzuki–Miyaura coupling to combine the fluorophenoxy butanoic acid with the thiazole intermediate.
    • Conditions: Palladium catalyst, base, and boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its unique combination of functional groups makes it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways involving thiazole and phenoxy groups.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity. Overall, the compound may exert its effects by inhibiting or activating specific pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide stands out due to its unique combination of a thiazole ring and a fluorophenoxy group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23FN2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]butanamide

InChI

InChI=1S/C22H23FN2O2S/c1-3-19(27-20-7-5-4-6-18(20)23)21(26)24-13-12-17-14-28-22(25-17)16-10-8-15(2)9-11-16/h4-11,14,19H,3,12-13H2,1-2H3,(H,24,26)

InChI Key

SRGISRWJJMRRBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3F

Origin of Product

United States

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